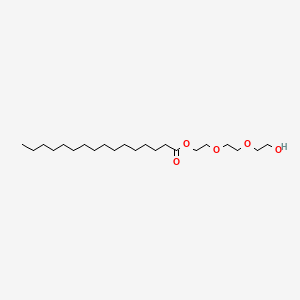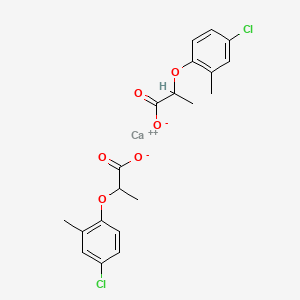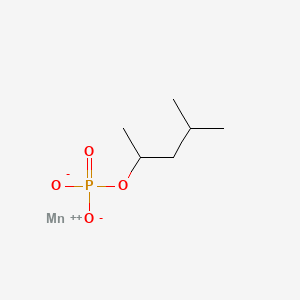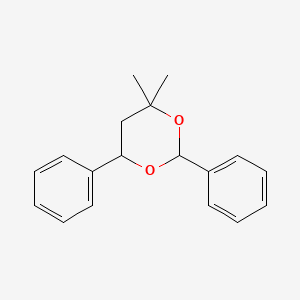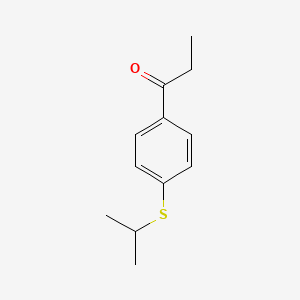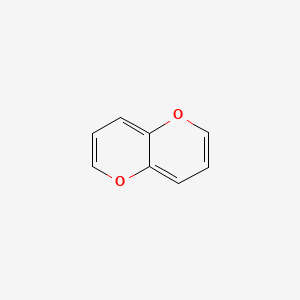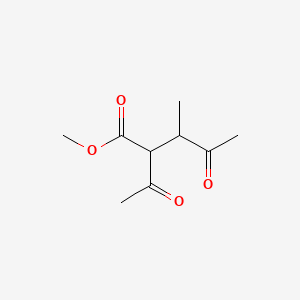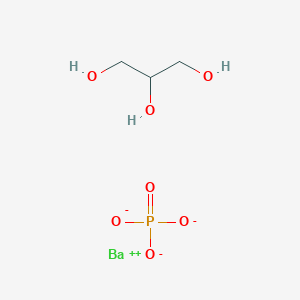
2,4,4'-Tris(2,3-epoxypropoxy)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . Bis(2-hydroxyethyl)ammonium heptanoate is known for its applications in various industrial and scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)ammonium heptanoate typically involves the reaction of heptanoic acid with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Heptanoic acid and diethanolamine.
Reaction Conditions: The reaction is usually conducted at elevated temperatures with continuous stirring to facilitate the reaction.
Product Isolation: The product is then isolated through distillation or crystallization techniques to obtain pure Bis(2-hydroxyethyl)ammonium heptanoate.
Industrial Production Methods
In an industrial setting, the production of Bis(2-hydroxyethyl)ammonium heptanoate follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large reactors to mix heptanoic acid and diethanolamine.
Temperature Control: Maintaining optimal temperatures to ensure maximum yield.
Purification: Employing advanced purification techniques such as column chromatography or recrystallization to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxyethyl)ammonium heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxyethyl)ammonium heptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bis(2-hydroxyethyl)ammonium heptanoate involves its interaction with molecular targets and pathways. The compound can:
Interact with Enzymes: Modulate enzyme activity by acting as an inhibitor or activator.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological effects.
Bind to Receptors: Bind to specific receptors on cell surfaces, triggering downstream effects.
Vergleich Mit ähnlichen Verbindungen
Bis(2-hydroxyethyl)ammonium heptanoate can be compared with similar compounds such as:
- Bis(2-hydroxyethyl)ammonium acetate
- Bis(2-hydroxyethyl)ammonium propionate
- Bis(2-hydroxyethyl)ammonium butyrate
Uniqueness
The uniqueness of Bis(2-hydroxyethyl)ammonium heptanoate lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
49791-98-2 |
|---|---|
Molekularformel |
C21H22O6 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-[[4-[2,4-bis(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C21H22O6/c1-3-15(22-8-17-10-24-17)4-2-14(1)20-6-5-16(23-9-18-11-25-18)7-21(20)27-13-19-12-26-19/h1-7,17-19H,8-13H2 |
InChI-Schlüssel |
HZRWLEPSEHEGBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=CC=C(C=C2)C3=C(C=C(C=C3)OCC4CO4)OCC5CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)
![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)

